molecular formula C20H21N3O2S B5772054 3-(1H-indol-3-yl)-1-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]propan-1-one

3-(1H-indol-3-yl)-1-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]propan-1-one

Cat. No.: B5772054
M. Wt: 367.5 g/mol
InChI Key: WADJEVJRRDYGGY-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-1-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]propan-1-one is a synthetic compound featuring a propan-1-one core linked to a piperazine ring substituted with a thiophene-2-carbonyl group and an indol-3-yl moiety.

Properties

IUPAC Name

3-(1H-indol-3-yl)-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-19(8-7-15-14-21-17-5-2-1-4-16(15)17)22-9-11-23(12-10-22)20(25)18-6-3-13-26-18/h1-6,13-14,21H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADJEVJRRDYGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Incorporation of the Thiophene Ring: The thiophene ring can be attached through acylation reactions, often using thiophene-2-carbonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiophene rings.

    Reduction: Reduction reactions could target the carbonyl group or other reducible sites.

    Substitution: Various substitution reactions can occur, especially on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

Medicinally, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with receptors, enzymes, or other proteins, modulating their activity. The indole moiety is known for its ability to interact with various biological targets, while the piperazine ring can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Piperazine Substituents

The piperazine ring is a common scaffold in neuroactive and antimicrobial agents. Substitutions at this position significantly influence target affinity and selectivity:

Compound Name Piperazine Substituent Biological Target/Activity Key Findings
3-(1H-Indol-3-yl)-1-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]propan-1-one (Target Compound) Thiophene-2-carbonyl Not explicitly reported Structural analogy suggests potential CNS or enzyme modulation.
1-(Benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) Pyridin-2-yl 5-HT1A serotonin receptor IC50 = 2.50 μM; 60% receptor inhibition.
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one 3-Chlorophenyl Screening compound Structural similarity to dopamine D2/D3 ligands; activity under evaluation.
BIA (1-(3,4-dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one) 3-Trifluoromethylphenyl COMT/MAO-B inhibition Used as a reference inhibitor; highlights phenyl electron-withdrawing effects.

Indole Position and Functionalization

The indole moiety’s position and substitution modulate receptor binding:

Compound Name Indole Position/Substitution Biological Activity
This compound Indol-3-yl Analogous to 5-HT1A ligands
3-(1H-Indol-6-yl)-1-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one Indol-6-yl Screened for neurological targets
1-(4-(Benzo[d]isoxazol-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)propan-1-one (98) Indol-3-yl Antimycobacterial (MIC = 1.56 μg/mL)

Key Insight: Indol-3-yl derivatives (e.g., compound 98) exhibit pronounced antimycobacterial activity, suggesting the target compound may share similar efficacy .

Propan-1-one Core Modifications

The propan-1-one linker’s length and functionalization affect pharmacokinetics:

Compound Name Core Modification Activity/Outcome
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8c) Propanol (reduced ketone) Lower 5-HT1A affinity vs. ketone analogs
3-(1H-Indol-3-yl)-1-[7-(piperidin-1-yl)-5-oxa-2-azaspiro[3.4]octan-2-yl]propan-1-one Spirocyclic piperazine Structural novelty; untested activity

Key Insight : Ketone-containing analogs (e.g., target compound) generally exhibit higher receptor affinity than alcohol derivatives, as seen in 8c’s reduced potency .

Research Findings and Implications

  • Antimycobacterial Potential: Compound 98 (indol-3-yl, benzoisoxazole-piperazine) demonstrated MIC = 1.56 μg/mL against Mycobacterium tuberculosis, suggesting the target compound’s thiophene substituent could enhance or alter this activity .
  • Neurological Targets : Pyridyl and benzothiophene substituents (e.g., 7e) achieved sub-micromolar IC50 values at 5-HT1A receptors, while chlorophenyl derivatives (e.g., ) are common in dopaminergic ligands. The target compound’s thiophene group may offer unique selectivity profiles.
  • Enzyme Inhibition : BIA’s trifluoromethylphenyl group conferred COMT/MAO-B inhibitory properties, indicating that electron-deficient aryl groups on piperazine enhance enzyme interactions .

Biological Activity

3-(1H-indol-3-yl)-1-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]propan-1-one is a compound of significant interest due to its potential biological activities, particularly in the context of neurological and inflammatory disorders. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C21H23N3O2S
Molecular Weight 381.5 g/mol
CAS Number 1282134-07-9

This compound features an indole moiety linked to a thiophene-containing piperazine, which is thought to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with the endocannabinoid system, particularly through the inhibition of monoacylglycerol lipase (MAGL). MAGL is responsible for the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid that modulates various physiological processes including pain and inflammation. By inhibiting MAGL, this compound enhances the levels of 2-AG, thereby potentiating cannabinoid receptor signaling.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Anti-inflammatory Activity : Inhibition of MAGL leads to reduced inflammation in models of acute and chronic pain. For instance, studies have demonstrated that MAGL inhibitors can significantly alleviate symptoms in models of neuropathic pain by enhancing endocannabinoid signaling .
  • Neurological Effects : The modulation of endocannabinoid levels has been linked to improvements in mood and cognitive function. Compounds that inhibit MAGL have shown promise in treating anxiety and depression by enhancing the availability of endocannabinoids .
  • Antinociceptive Properties : In preclinical studies, this compound has demonstrated antinociceptive effects in various pain models, suggesting its potential as a therapeutic agent for pain management .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to or derived from this compound:

Study 1: Antinociceptive Efficacy

A study assessed the antinociceptive efficacy of a MAGL inhibitor similar to the compound . The results indicated significant pain relief in animal models, with a notable increase in 2-AG levels correlating with reduced pain sensitivity .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this class of compounds. The findings revealed that treatment with MAGL inhibitors resulted in decreased cytokine production and lower inflammatory markers in vivo .

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